Bis(4-Chloro-2-nitrophenyl)sulfide

Description

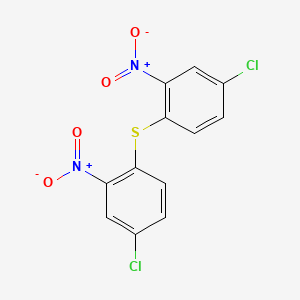

Bis(4-Chloro-2-nitrophenyl)sulfide (CAS: 6334-96-9; molecular formula: C₁₂H₆Cl₂N₂O₄S₂) is a nitro-sulfide compound characterized by two 4-chloro-2-nitrophenyl groups linked via a sulfur atom . This structure combines electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents, which influence its electronic properties and reactivity. The compound has been studied extensively for its biological activities, including antimicrobial and cytotoxic effects, as evidenced by its inclusion in toxicological and pharmacological databases .

Properties

Molecular Formula |

C12H6Cl2N2O4S |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

4-chloro-1-(4-chloro-2-nitrophenyl)sulfanyl-2-nitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O4S/c13-7-1-3-11(9(5-7)15(17)18)21-12-4-2-8(14)6-10(12)16(19)20/h1-6H |

InChI Key |

NZMXSYDYEJRUQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with Bis(4-Chloro-2-nitrophenyl)sulfide:

Key Structural Differences :

- Bond Type : Bis(4-Chloro-2-nitrophenyl)disulfide contains a disulfide bond (S–S), which is more reactive and prone to redox reactions compared to the sulfide bond (S–C) in the parent compound .

- Substituent Position: Reversing substituents (e.g., 2-Cl, 4-NO₂) alters steric and electronic effects, impacting biological activity .

- Functional Groups: Phenolic or thiourea moieties introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .

Activity Trends :

Physical and Toxicological Properties

Notes:

- Phenolic analogues like 2,2'-thiobis[4-chlorophenol] have well-documented safety profiles for medical use .

Q & A

Q. What are the recommended methods for synthesizing bis(4-chloro-2-nitrophenyl)sulfide, and how can purity be validated?

this compound can be synthesized via nucleophilic aromatic substitution using 4-chloro-2-nitrobenzenethiol and a halogenating agent. Key steps include controlling reaction temperature (0–6°C to minimize side reactions) and using anhydrous solvents. Purity validation involves:

- HPLC with UV detection (λ ~300 nm for nitroaromatic absorption).

- Melting point analysis (compare to literature values; e.g., related nitrophenyl sulfides exhibit mp ranges of 75–183°C ).

- Elemental analysis to confirm stoichiometry of C, H, N, S, and Cl .

Q. How can the crystal structure of this compound be resolved, and what software tools are authoritative for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Data collection : Use a diffractometer with Mo/Kα radiation.

- Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms .

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .

- Validation : Check for twinning or pseudosymmetry using WinGX/ORTEP for graphical representation .

Q. What spectroscopic techniques are critical for characterizing nitroaromatic sulfides like this compound?

- FTIR : Identify S–S/S–C stretching (500–700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .

- NMR : ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 7.5–8.5 ppm) and sulfur-induced deshielding .

- UV-Vis : Monitor π→π* transitions of nitro groups (λmax ~250–400 nm) for reaction monitoring .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for nitroaromatic sulfides?

Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

Q. What safety protocols are essential when handling this compound?

- Storage : Keep at 0–6°C in amber glass to prevent photodegradation .

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (similar to 4-nitrobenzenesulfonyl chloride hazards ).

- Waste disposal : Neutralize with alkaline solutions to reduce nitro groups before disposal .

Advanced Research Questions

Q. How can computational methods (DFT/Monte Carlo) predict the reactivity of this compound in corrosion inhibition?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. For example, related nitrophenyl diazenyl compounds show corrosion inhibition efficiencies >80% in acidic media .

- Monte Carlo simulations : Model adsorption energies on metal surfaces (e.g., Fe) to optimize inhibitor concentration .

Q. What mechanistic insights explain side reactions during sulfide oxidation, and how can selectivity be improved?

- Homogeneous pathways : Nitro groups may undergo partial reduction to amines under protic conditions, competing with sulfide oxidation. Use polar aprotic solvents (e.g., DMF) and mild oxidants (e.g., H₂O₂) .

- Heterogeneous catalysis : Employ metal oxides (e.g., ZnO) to suppress carbonyl sulfide (COS) formation, a common byproduct in sulfur chemistry .

Q. How does steric hindrance from chloro/nitro substituents influence the sulfide’s supramolecular packing?

Q. What are the challenges in quantifying trace this compound in environmental samples?

Q. How can this compound be functionalized for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.